molecular formula C30H38ClN B5049231 N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine

Cat. No.: B5049231
M. Wt: 448.1 g/mol
InChI Key: CSXZYXPJCVPWSX-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an adamantyl group, and a phenylcyclohexanamine moiety

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN/c1-21(32-28-13-7-25(8-14-28)24-5-3-2-4-6-24)29-16-22-15-23(17-29)19-30(18-22,20-29)26-9-11-27(31)12-10-26/h2-6,9-12,21-23,25,28,32H,7-8,13-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXZYXPJCVPWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine typically involves multiple steps, starting with the preparation of the adamantyl and chlorophenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the chlorophenyl group can be synthesized via a halogenation reaction. The final step involves the coupling of these intermediates with a phenylcyclohexanamine derivative under controlled conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(4-bromophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
  • N-[1-[3-(4-fluorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine
  • N-[1-[3-(4-methylphenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine

Uniqueness

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties, such as increased reactivity in substitution reactions. Additionally, the adamantyl group provides steric hindrance, influencing the compound’s overall stability and interaction with molecular targets.

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